3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
The compound 3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid characterized by a 3-chlorophenyl substituent at the 3' position and a 3-fluorobenzyl group at the N1 position of the indole ring. Its molecular formula is C23H16ClFN2O2S, with a molecular weight of approximately 420.91 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2S/c24-16-6-4-8-18(12-16)27-21(28)14-30-23(27)19-9-1-2-10-20(19)26(22(23)29)13-15-5-3-7-17(25)11-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICZTTVXQVZYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound is characterized by a spirocyclic structure that incorporates an indole moiety and a thiazolidine ring. The presence of halogenated phenyl groups (chlorine and fluorine) suggests potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific methods may vary, but they generally follow pathways similar to those described for related indole and thiazolidine derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml against these pathogens .
Anti-inflammatory Properties
Compounds similar to 3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione have been evaluated for anti-inflammatory activity. For example, certain thiazolidine derivatives have shown significant inhibition of edema in animal models, indicating their potential as anti-inflammatory agents .
Antiviral Activity
Some thiazolidine derivatives have been tested for antiviral properties against HIV. However, results have been mixed; while some compounds demonstrated moderate activity (IC50 values around 12.1 µM), others were ineffective at subtoxic concentrations . This suggests that further optimization of the chemical structure may be necessary to enhance antiviral efficacy.
Cytotoxicity
Evaluating the cytotoxic effects of this compound is crucial for determining its safety profile. Preliminary studies on related compounds suggest varying degrees of cytotoxicity depending on the specific functional groups present. For instance, some derivatives show selective toxicity towards cancer cell lines while sparing normal cells .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A study conducted on a series of thiazolidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values lower than 1000 µg/ml against MRSA strains .
- Anti-inflammatory Study : Another research effort focused on the anti-inflammatory effects of thiazolidine derivatives in a carrageenan-induced paw edema model in rats. Several compounds exhibited over 50% inhibition of edema at doses comparable to standard anti-inflammatory drugs like indomethacin .
- Antiviral Screening : A recent investigation into the antiviral potential of related compounds showed that while some displayed promising activity against HIV strains in vitro, structural modifications were required to improve selectivity and potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs differ in substituents on the aromatic rings, impacting electronic properties, steric bulk, and bioavailability. Below is a comparative analysis:
Key Observations:
Spectral and Analytical Data
- IR Spectroscopy : Strong absorption bands at ~1680–1710 cm⁻¹ (C=O stretching) and ~1200–1300 cm⁻¹ (C-S) are consistent across analogs ().
- NMR Spectroscopy: Protons adjacent to the spiro carbon (e.g., CH2 in thiazolidinone) resonate at δ 2.3–2.6 ppm (). Aromatic protons show splitting patterns dependent on substituents (e.g., δ 7.5–8.1 ppm for chlorophenyl groups in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
